11-(Hexylsulfanyl)undecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Hexylsulfanyl)undecane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. Thiols are known for their distinctive odors and their ability to form strong bonds with metals. This compound is particularly interesting due to its long carbon chain and the presence of both a thiol and a sulfanyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
11-(Hexylsulfanyl)undecane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a thiol or thiolate. For instance, the reaction of 1-bromo-11-(hexylsulfanyl)undecane with sodium hydrosulfide can yield the desired thiol compound . Another approach involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed to produce the thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using readily available alkyl halides and thiourea. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethyl acetate for purification .
Chemical Reactions Analysis
Types of Reactions
11-(Hexylsulfanyl)undecane-1-thiol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and hydrogen peroxide are commonly used for the oxidation of thiols.
Reducing Agents: Zinc and hydrochloric acid are effective in reducing disulfides back to thiols.
Nucleophiles: Thiourea and sodium hydrosulfide are frequently used in the synthesis of thiols from alkyl halides
Major Products
Disulfides: Formed from the oxidation of thiols.
Thiols: Produced from the reduction of disulfides or nucleophilic substitution reactions.
Scientific Research Applications
11-(Hexylsulfanyl)undecane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(Hexylsulfanyl)undecane-1-thiol involves its ability to form strong bonds with metal surfaces, creating a stable monolayer. This property is utilized in various applications, including biosensors and surface modifications. The thiol group can also participate in redox reactions, which are important in biological systems and industrial processes .
Comparison with Similar Compounds
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the hexylsulfanyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a hexylsulfanyl group.
1-Dodecanethiol: Has a longer carbon chain but lacks the hexylsulfanyl group.
Uniqueness
11-(Hexylsulfanyl)undecane-1-thiol is unique due to the presence of both a thiol and a hexylsulfanyl group, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
255716-90-6 |
---|---|
Molecular Formula |
C17H36S2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
11-hexylsulfanylundecane-1-thiol |
InChI |
InChI=1S/C17H36S2/c1-2-3-4-13-16-19-17-14-11-9-7-5-6-8-10-12-15-18/h18H,2-17H2,1H3 |
InChI Key |
RUGSSPZAXMIGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.